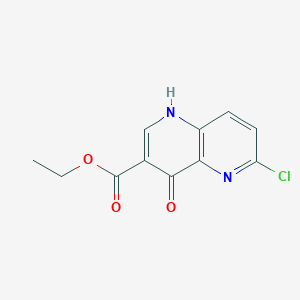
trans-beta-Methylstyrene oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-beta-Methylstyrene oxide: is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its chirality, having two stereocenters, which makes it an interesting subject for stereochemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-beta-Methylstyrene oxide can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids. For instance, the Sharpless epoxidation method can be employed, which uses a chiral catalyst to ensure the formation of the desired enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic methods, such as those utilizing carbonyl reductase and glucose dehydrogenase, offer high stereoselectivity and yield, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: trans-beta-Methylstyrene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Acidic or basic conditions can facilitate nucleophilic attack on the epoxide ring.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted compounds depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-beta-Methylstyrene oxide is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in the development of enantiomerically pure compounds.
Biology and Medicine: The compound has applications in the synthesis of pharmaceuticals, where its chiral nature is crucial for the activity of certain drugs. It is also used in the study of enzyme mechanisms and stereoselective reactions.
Industry: In industrial applications, this compound is used in the production of polymers and as an intermediate in the synthesis of various chemicals .
Wirkmechanismus
The mechanism of action of trans-beta-Methylstyrene oxide involves its ability to undergo ring-opening reactions. The epoxide ring is highly strained, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new bonds and products .
Vergleich Mit ähnlichen Verbindungen
(2R,3R)-2-methyl-3-phenyloxirane: The enantiomer of trans-beta-Methylstyrene oxide, differing only in the spatial arrangement of atoms.
(2S,3R)-2-methyl-3-phenyloxirane: A diastereomer with different stereochemistry at one of the carbon atoms.
(2R,3S)-2-methyl-3-phenyloxirane: Another diastereomer with different stereochemistry at one of the carbon atoms.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for stereochemical studies and applications in various fields .
Eigenschaften
CAS-Nummer |
23355-97-7 |
|---|---|
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
(2S,3R)-2-methyl-3-phenyloxirane |
InChI |
InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9-/m0/s1 |
InChI-Schlüssel |
YVCOJTATJWDGEU-IONNQARKSA-N |
SMILES |
CC1C(O1)C2=CC=CC=C2 |
Isomerische SMILES |
C[C@H]1[C@@H](O1)C2=CC=CC=C2 |
Kanonische SMILES |
CC1C(O1)C2=CC=CC=C2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1632677.png)
![4-Methoxy-3-{[(4-methylphenyl)thio]methyl}benzaldehyde](/img/structure/B1632678.png)
![Diethyl-[2-(3-hydroxypropoxy)ethyl]-methylazanium;methane;chloride](/img/structure/B1632683.png)

![7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1632688.png)







